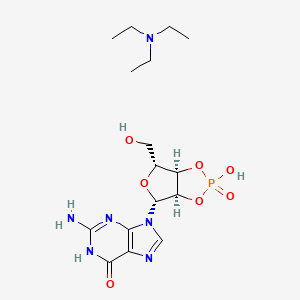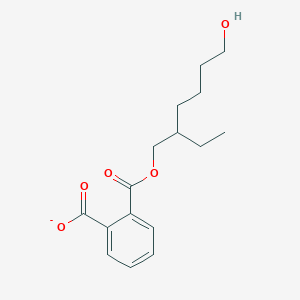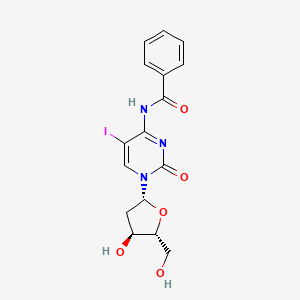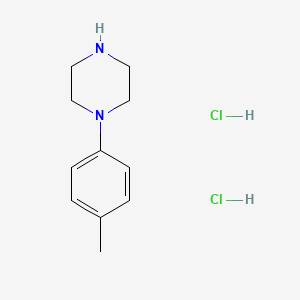
Guanosine 2',3'-Cyclic Monophosphate Triethylamine Salt
Vue d'ensemble
Description
Guanosine 2',3'-Cyclic Monophosphate Triethylamine Salt, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₂₇N₆O₇P and its molecular weight is 446.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Améliorer la tolérance au sel chez les plantes
Le monophosphate cyclique de guanosine cyclique (cGMP) est une puissante molécule de signalisation cellulaire impliquée dans la perception du stress biotique et abiotique et la transduction du signal {svg_1}. Chez la plante modèle Arabidopsis thaliana, le sel et le stress osmotique induisent rapidement une augmentation du cGMP {svg_2}. Une étude récente a révélé qu'un analogue perméable à la membrane du cGMP améliorait la tolérance au sel chez les plantules de Solanum lycopersicum {svg_3}.
Moduler l'activité des transporteurs de cations monovalents
Le cGMP joue un rôle en modulant l'activité des transporteurs de cations monovalents, éventuellement en se liant directement à ces protéines et en modifiant l'expression de nombreux gènes sensibles au stress abiotique {svg_4}.
Inhiber la croissance des lignées cellulaires tumorales
Il a été constaté que le sel de triéthylamine de monophosphate cyclique de guanosine 2’,3’-cyclique peut inhiber la croissance de 4 lignées cellulaires tumorales {svg_5}.
Activité analgésique
Ce composé a également une activité analgésique {svg_6}, ce qui signifie qu'il peut être utilisé pour soulager la douleur.
Médier l'action de l'oxyde nitrique
Le cGMP est un important second messager intracellulaire impliqué dans la médiation de l'action de l'oxyde nitrique dans de nombreux types de cellules {svg_7}.
Activer la protéine kinase G
Le cGMP s'est avéré activer la protéine kinase G {svg_8}, une enzyme qui joue un rôle clé dans de nombreux processus cellulaires, y compris la régulation de la croissance et de la différenciation cellulaires.
Supprimer l'apoptose dans les follicules ovariens de rat
Le cGMP s'est avéré supprimer l'apoptose dans les follicules ovariens de rat {svg_9}, ce qui pourrait avoir des implications pour la recherche sur la fertilité.
Améliorer l'intégrité de la membrane
Un analogue perméable à la membrane du cGMP s'est avéré avoir un effet promoteur sur la teneur en sucre soluble, en flavonoïdes et en lignine, ainsi que sur l'intégrité de la membrane chez les plantules de Solanum lycopersicum en cas de stress salin {svg_10}.
Mécanisme D'action
Guanosine 2’,3’-Cyclic Monophosphate Triethylamine Salt is a cyclic nucleotide that has been described as a second messenger . It is a cellular regulatory agent, and its levels increase in response to a variety of hormones, including acetylcholine, insulin, and oxytocin . It has been found to activate specific protein kinases .
Analyse Biochimique
Biochemical Properties
Guanosine 2’,3’-Cyclic Monophosphate Triethylamine Salt is known for its role in intracellular signal transduction pathways. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the growth of several tumorigenic cell lines, including strain L, HeLa, HEp-2, and F1 amnion, as well as nonmalignant cell lines. This compound also exhibits analgesic activity.
Cellular Effects
Guanosine 2’,3’-Cyclic Monophosphate Triethylamine Salt influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has non-selective neoplasm inhibitory effects, which means it can inhibit the growth of both malignant and nonmalignant cell lines. This compound’s impact on cellular signaling pathways makes it a valuable tool in the study of cellular processes and disease mechanisms .
Molecular Mechanism
At the molecular level, Guanosine 2’,3’-Cyclic Monophosphate Triethylamine Salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a cyclic nucleotide that plays a crucial role in elucidating intracellular signal transduction pathways . The compound’s ability to inhibit the growth of tumorigenic cell lines suggests that it may interfere with specific molecular targets involved in cell proliferation and survival.
Dosage Effects in Animal Models
The effects of Guanosine 2’,3’-Cyclic Monophosphate Triethylamine Salt can vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be more effective in achieving the desired biological response. The compound’s non-selective neoplasm inhibitory effects suggest that it may have a threshold effect, where a certain dosage is required to achieve significant inhibition of cell growth.
Metabolic Pathways
Guanosine 2’,3’-Cyclic Monophosphate Triethylamine Salt is involved in various metabolic pathways, including those related to nucleic acid metabolism and signal transduction. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. The compound’s role in intracellular signal transduction pathways highlights its importance in cellular metabolism .
Transport and Distribution
Within cells and tissues, Guanosine 2’,3’-Cyclic Monophosphate Triethylamine Salt is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. Understanding the transport and distribution of this compound is crucial for elucidating its biological effects .
Subcellular Localization
The subcellular localization of Guanosine 2’,3’-Cyclic Monophosphate Triethylamine Salt can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes. The precise localization of this compound within cells is an important factor in understanding its mechanism of action .
Propriétés
IUPAC Name |
9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-2-amino-1H-purin-6-one;N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O7P.C6H15N/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-6-5(3(1-16)20-9)21-23(18,19)22-6;1-4-7(5-2)6-3/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17);4-6H2,1-3H3/t3-,5-,6-,9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJQZRFQUIJXDC-GWTDSMLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1=NC2=C(N1C3C4C(C(O3)CO)OP(=O)(O4)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C1=NC2=C(N1[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OP(=O)(O4)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N6O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747871 | |
| Record name | 2-Amino-9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxotetrahydro-2H-2lambda~5~-furo[3,4-d][1,3,2]dioxaphosphol-4-yl]-3,9-dihydro-6H-purin-6-one--N,N-diethylethanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73647-09-3 | |
| Record name | 2-Amino-9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxotetrahydro-2H-2lambda~5~-furo[3,4-d][1,3,2]dioxaphosphol-4-yl]-3,9-dihydro-6H-purin-6-one--N,N-diethylethanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one](/img/structure/B1146640.png)




![N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide](/img/structure/B1146648.png)

